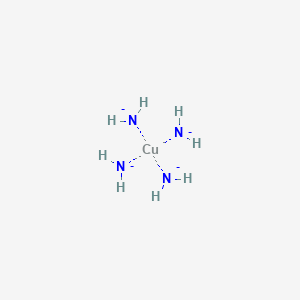
Tetraamminecopper(2+) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraamminecopper(2+) dichloride, also known as the cuprammonium complex, is an ionic complex of copper with the formula [Cu(NH3)4(H2O)2]2+ .
Synthesis Analysis
The synthesis of Tetraamminecopper(2+) dichloride involves the reaction of copper(II) sulfate pentahydrate with ammonia. The reaction can be represented as follows: CuSO4·5H2O + 4NH3 → [Cu(NH3)4(H2O)]SO4 + 4H2O .Molecular Structure Analysis
The complex cation in Tetraamminecopper(2+) dichloride is [Cu(NH3)4(H2O)]2+ (tetraammineaquacopper(II) cation), which has a square pyramidal molecular geometry. The Cu-N and Cu-O bond lengths are about 210 and 233 pm, respectively, as determined by X-ray crystallography .Chemical Reactions Analysis
The deep blue crystalline solid tends to hydrolyse and evolve (release) ammonia upon standing in air . The brilliant dark blue-violet color of tetraamminecopper(II) sulfate solution is due to the presence of [Cu(NH3)4]2+ (tetraamminecopper(II) cation). Often, the dark blue-violet color is used as a positive test to verify the presence of Cu2+ in a solution .Physical And Chemical Properties Analysis
Tetraamminecopper(2+) dichloride is a blue-purple solid, poorly soluble in water .Safety And Hazards
Propriétés
IUPAC Name |
azanide;copper |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.4H2N/h;4*1H2/q;4*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTGRMQJGVVMKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH8N4-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraamminecopper(2+) dichloride | |
CAS RN |
10534-87-9 |
Source


|
| Record name | NSC1302 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

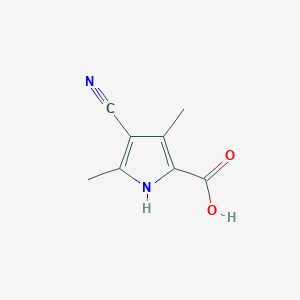

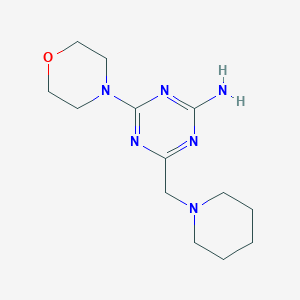


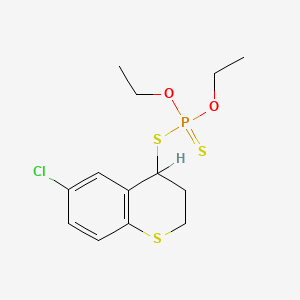
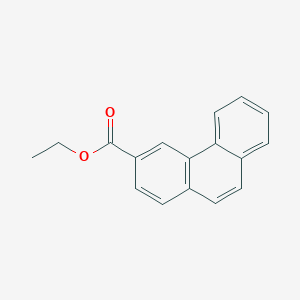
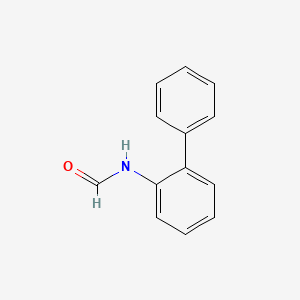
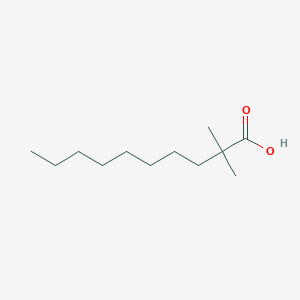


![4-Hydroperoxy-4,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1619893.png)
![[(3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1619897.png)
![5-Nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B1619899.png)